

Antifungal Activity of Azelaic Acid Monoethyl Ester: A Technical Guide

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Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid, a naturally occurring dicarboxylic acid, has established antibacterial and antifungal properties. Its monoethyl ester derivative is also recognized for its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of the antifungal activity of azelaic acid monoethyl ester. While specific quantitative data for the monoethyl ester is limited in publicly available literature, this document summarizes the known antifungal spectrum, explores the likely mechanism of action based on the parent compound, and provides detailed experimental protocols for in vitro antifungal susceptibility testing. This guide aims to serve as a valuable resource for researchers and professionals in the fields of mycology and drug development.

Introduction

Azelaic acid is a nine-carbon dicarboxylic acid with a well-documented history of use in dermatology for its antimicrobial and anti-inflammatory properties. Its derivative, azelaic acid monoethyl ester, has also demonstrated antifungal activity, notably against the fungus *Cladosporium herbarum*[1]. This suggests its potential for development as a therapeutic agent for fungal infections. This guide delves into the technical aspects of its antifungal properties, providing a foundation for further research and development.

Antifungal Spectrum and Potency

While the antifungal activity of azelaic acid monoethyl ester has been noted, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not readily available in the current body of scientific literature. However, the antifungal properties of its parent compound, azelaic acid, have been more extensively studied and can provide valuable context.

Azelaic Acid Monoethyl Ester

The primary documented antifungal activity of azelaic acid monoethyl ester is against *Cladosporium herbarum*[1]. Further research is required to determine the full spectrum of its activity and to quantify its potency against a broader range of fungal species.

Azelaic Acid (for Context)

To provide a framework for understanding the potential efficacy of the monoethyl ester, the following table summarizes the known MIC values for azelaic acid against various fungal pathogens. It is important to note that these values are for the parent compound and may not be directly representative of the monoethyl ester's activity.

Fungal Species	MIC Range (%)	Reference
Dermatophytes (general)	0.56	[2]
Scopulariopsis brevicaulis	0.56	[2]
Pityrosporum ovale	1	[2]
Candida glabrata	4 (complete inhibition)	[2]
Candida albicans	>4 (some growth remained)	[2]
Trichophyton rubrum	0.32 (MIC90)	[3]
Trichophyton mentagrophytes	0.56 (MIC90)	[3]
Microsporum canis	0.56 (MIC90)	[3]

Note: The conversion of percentage to $\mu\text{g/mL}$ can be approximated by considering the density of the medium (roughly 1 g/mL), where 1% = 10,000 $\mu\text{g/mL}$.

Mechanism of Action

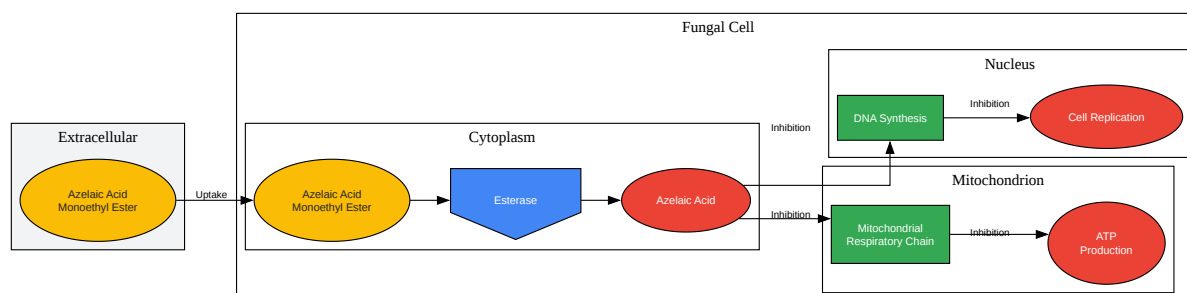
The precise mechanism by which azelaic acid monoethyl ester exerts its antifungal effect has not been definitively elucidated. However, based on the known mechanisms of the parent compound, a plausible pathway can be proposed. Azelaic acid is understood to inhibit key cellular processes in microorganisms, including mitochondrial respiration and DNA synthesis[4][5].

Proposed Mechanism of Action

It is hypothesized that azelaic acid monoethyl ester, likely after hydrolysis to azelaic acid within the fungal cell, interferes with critical metabolic and reproductive pathways. The primary proposed targets are:

- **Mitochondrial Respiratory Chain:** Azelaic acid acts as an inhibitor of enzymes within the mitochondrial respiratory chain. This disruption of cellular respiration would lead to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death or growth inhibition.
- **DNA Synthesis:** Azelaic acid has been shown to inhibit DNA synthesis[5]. This action would prevent fungal cell replication and proliferation.

The following diagram illustrates this proposed mechanism of action.



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Proposed mechanism of action of azelaic acid monoethyl ester.

Experimental Protocols

For researchers wishing to investigate the antifungal activity of azelaic acid monoethyl ester, standardized methods for antifungal susceptibility testing are crucial. The following sections detail the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.

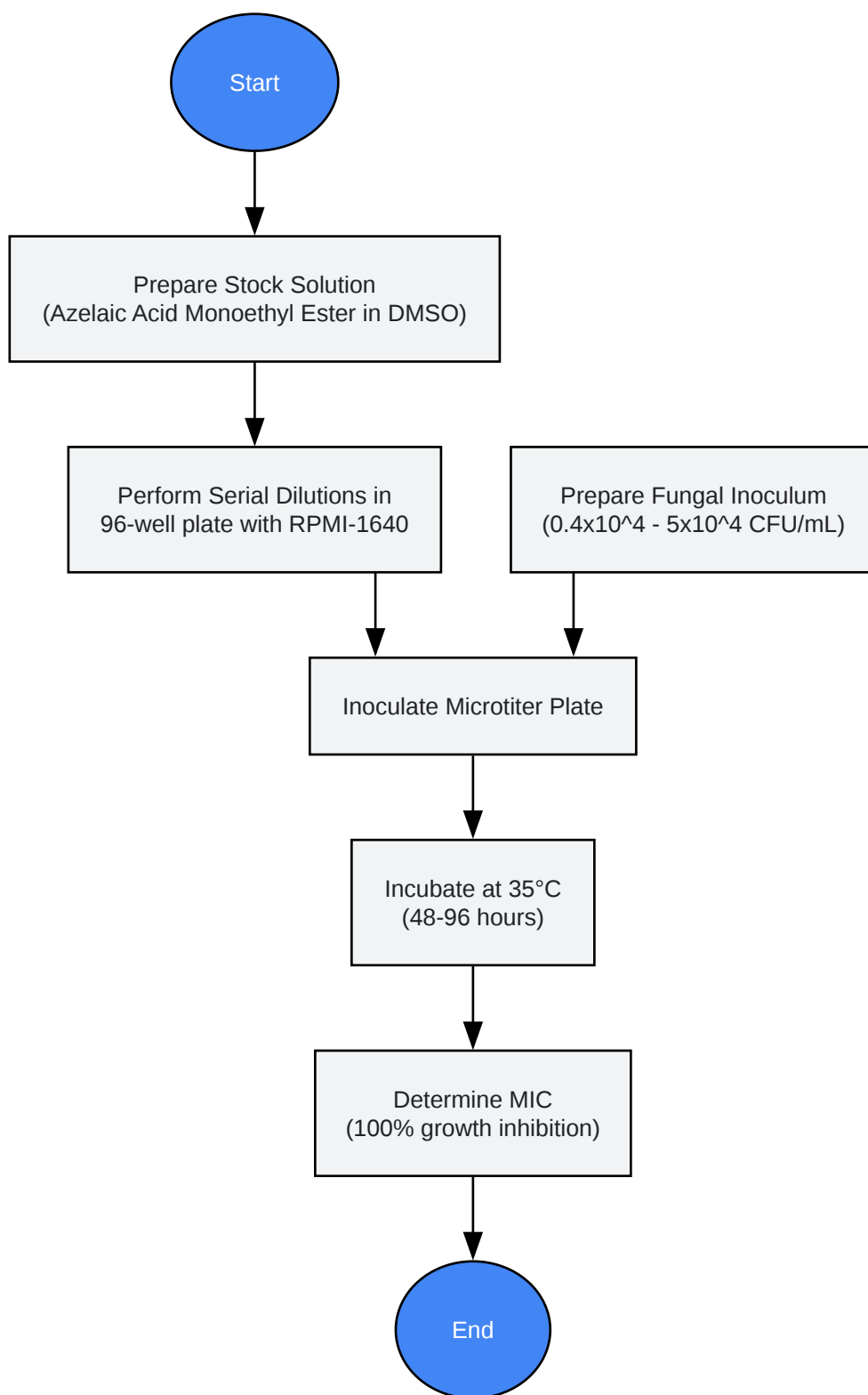
4.1.1. Materials

- Azelaic acid monoethyl ester (analytical grade)

- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Fungal isolates
- Spectrophotometer or inverted mirror
- Sterile, humidified chamber

4.1.2. Procedure

- Stock Solution Preparation: Prepare a stock solution of azelaic acid monoethyl ester in DMSO.
- Drug Dilution: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates.
- Inoculum Preparation:
 - Grow the fungal isolate on potato dextrose agar.
 - Prepare a spore suspension in sterile saline with 0.05% Tween 80.
 - Adjust the spore suspension to a concentration of 0.4×10^4 to 5×10^4 CFU/mL using a spectrophotometer and a standard curve.
- Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
- Incubation: Incubate the plates at 35°C in a humidified chamber for 48-96 hours, depending on the growth rate of the fungus.
- MIC Determination: The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of growth compared to the growth control.



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Workflow for CLSI M38-A2 broth microdilution method.

EUCAST E.DEF 7.3.2 Broth Microdilution Method for Yeasts

This method is the EUCAST standard for determining the MIC of antifungal agents against yeasts.

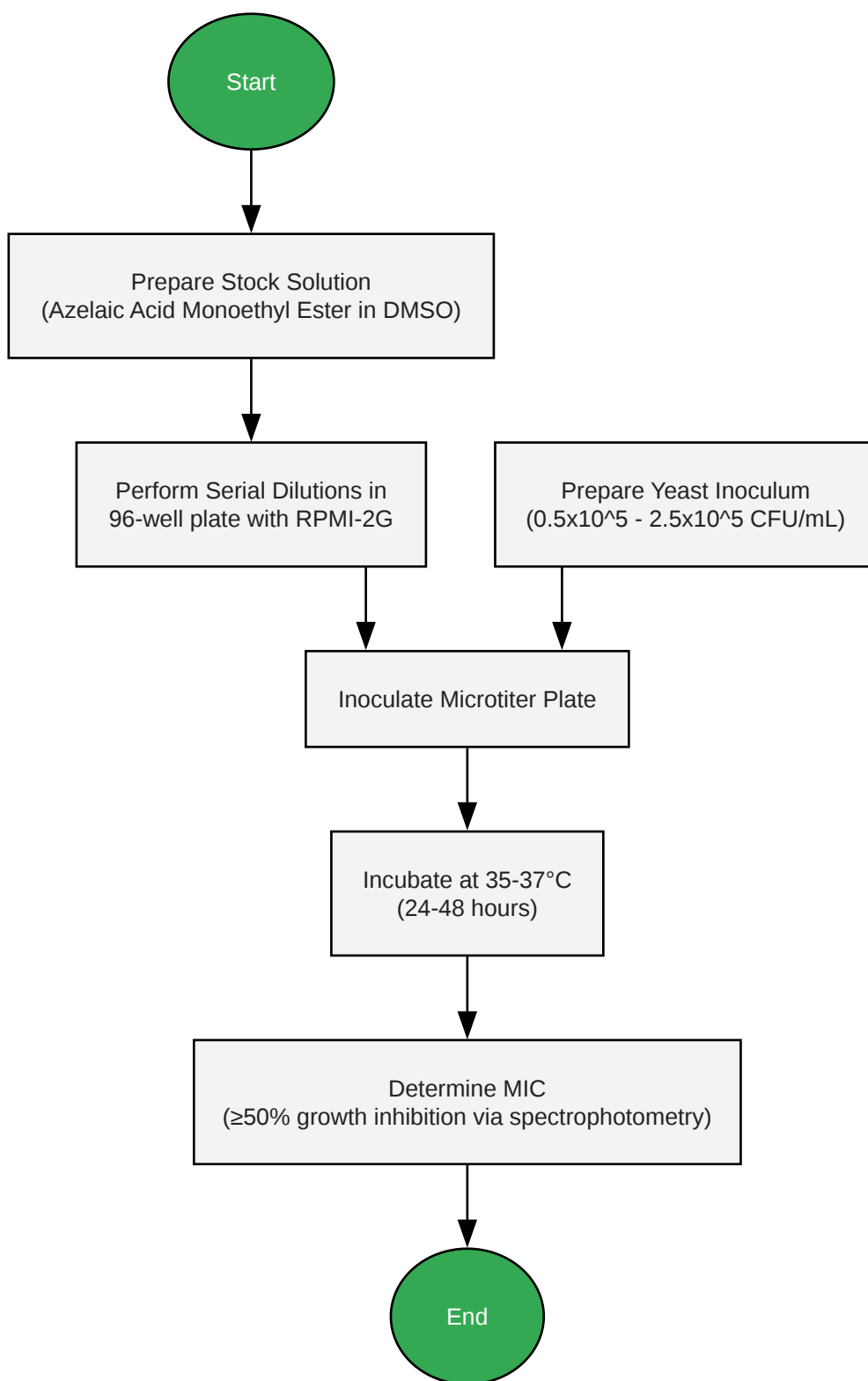
4.2.1. Materials

- Azelaic acid monoethyl ester (analytical grade)
- DMSO for stock solution preparation
- RPMI-1640 medium with 2% glucose (RPMI-2G)
- Sterile 96-well microtiter plates
- Yeast isolates
- Spectrophotometer
- Sterile, humidified chamber

4.2.2. Procedure

- Stock Solution Preparation: Prepare a stock solution of azelaic acid monoethyl ester in DMSO.
- Drug Dilution: Prepare intermediate dilutions in RPMI-2G, and then perform serial twofold dilutions in the 96-well plates.
- Inoculum Preparation:
 - Culture the yeast on a suitable agar medium.
 - Prepare a cell suspension in sterile water and adjust to a 0.5 McFarland standard.
 - Dilute this suspension in RPMI-2G to achieve a final inoculum concentration of 0.5×10^5 to 2.5×10^5 CFU/mL in the test wells.

- Inoculation: Add the inoculum to each well of the microtiter plate. Include a growth control and a sterility control.
- Incubation: Incubate the plates at 35-37°C for 24-48 hours.
- MIC Determination: The MIC is determined spectrophotometrically as the lowest drug concentration that causes a $\geq 50\%$ reduction in turbidity compared to the growth control.



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Workflow for EUCAST E.DEF 7.3.2 broth microdilution method.

Future Directions

The antifungal potential of azelaic acid monoethyl ester warrants further investigation. Key areas for future research include:

- **Quantitative Antifungal Susceptibility Testing:** Determining the MIC values of azelaic acid monoethyl ester against a wide range of clinically relevant fungi, including yeasts and molds.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways affected by the monoethyl ester in fungal cells.
- **In Vivo Efficacy Studies:** Evaluating the therapeutic potential of azelaic acid monoethyl ester in animal models of fungal infections.
- **Formulation Development:** Optimizing delivery systems to enhance the bioavailability and efficacy of the compound.

Conclusion

Azelaic acid monoethyl ester is a promising compound with acknowledged antifungal properties. While there is a current lack of specific quantitative data and detailed mechanistic studies, the established antifungal activity of its parent compound, azelaic acid, provides a strong rationale for its continued investigation. The standardized protocols outlined in this guide offer a robust framework for researchers to systematically evaluate its antifungal potential and contribute to the development of novel therapeutic strategies against fungal diseases.

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- To cite this document: BenchChem. [Antifungal Activity of Azelaic Acid Monoethyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279157#antifungal-activity-of-azelaic-acid-monoethyl-ester>]

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